molecular formula C11H9BrN2O3 B6275120 5-bromo-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1356473-86-3

5-bromo-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No. B6275120
CAS RN: 1356473-86-3
M. Wt: 297.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (BCMOPC) is a novel compound with a wide range of potential applications in scientific research. BCMOPC has been used in a variety of experiments in both organic and inorganic chemistry, as well as in biochemistry and pharmacology.

Scientific Research Applications

5-bromo-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has been used in a variety of scientific research experiments. It has been used as a catalyst in organic synthesis, as a reagent in inorganic synthesis, and as a ligand in biochemistry and pharmacology. 5-bromo-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has also been used in the synthesis of other compounds, such as 5-bromo-6-cyclopropyl-3-methyl-1,2-oxazolo[5,4-b]pyridine-4-carboxamide.

Mechanism of Action

5-bromo-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid works by forming a complex with a substrate molecule, such as an enzyme or a metal ion. This complex then undergoes a reaction that produces the desired product. For example, in organic synthesis, 5-bromo-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can be used to catalyze the reaction of an organic substrate with a metal ion, such as a nickel or a cobalt ion. In inorganic synthesis, 5-bromo-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can be used to catalyze the reaction of an inorganic substrate with a metal ion, such as a copper or a zinc ion. In biochemistry and pharmacology, 5-bromo-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can be used to form a complex with an enzyme, which can then be used to catalyze a reaction.
Biochemical and Physiological Effects
5-bromo-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-bromo-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can inhibit the activity of certain enzymes, such as lipoxygenase, cyclooxygenase, and phospholipase A2. 5-bromo-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has also been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties. In vivo studies have shown that 5-bromo-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can reduce inflammation, reduce oxidative damage, and inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

5-bromo-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has several advantages for lab experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it has a wide range of potential applications in scientific research. However, there are some limitations to using 5-bromo-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid in lab experiments. For example, it is not very soluble in water, so it may not be suitable for certain experiments that require aqueous solutions. Additionally, 5-bromo-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a relatively new compound, so there is limited scientific data available on its effects and applications.

Future Directions

There are several potential future directions for 5-bromo-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid research. One potential direction is to further investigate its effects on inflammation and oxidative damage. Additionally, further research could be done to investigate its potential applications in biochemistry and pharmacology. Furthermore, 5-bromo-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid could be used in the synthesis of more complex compounds, such as polymers or drugs. Finally, 5-bromo-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid could be used in the development of new catalysts for organic and inorganic synthesis.

Synthesis Methods

5-bromo-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can be synthesized using a three-step process. The first step involves the reaction of 5-bromo-6-cyclopropyl-3-methyl-1,2-oxazolo[5,4-b]pyridine with acetic anhydride. This reaction produces the intermediate compound 5-bromo-6-cyclopropyl-3-methyl-1,2-oxazolo[5,4-b]pyridine-4-acetate. The second step involves the reaction of the intermediate compound with potassium carbonate, which produces the desired compound 5-bromo-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid. The third step involves the purification of the compound via recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid involves the cyclization of a substituted pyridine derivative with a cyclopropyl amine and subsequent bromination and carboxylation reactions.", "Starting Materials": [ "2-cyanopyridine", "cyclopropylamine", "methylamine", "bromine", "sodium hydroxide", "carbon dioxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-cyanopyridine is reacted with cyclopropylamine in diethyl ether to form 5-cyclopropyl-2-cyanopyridine.", "Step 2: Methylamine is added to the reaction mixture and the resulting mixture is heated to form 5-cyclopropyl-6-methyl-2-cyanopyridine.", "Step 3: Bromine is added to the reaction mixture to form 5-bromo-6-cyclopropyl-3-methyl-2-cyanopyridine.", "Step 4: Sodium hydroxide is added to the reaction mixture to hydrolyze the nitrile group and form 5-bromo-6-cyclopropyl-3-methylpyridine-2-carboxylic acid.", "Step 5: Carbon dioxide is bubbled through the reaction mixture to form the corresponding carboxylic acid salt.", "Step 6: The carboxylic acid salt is acidified with hydrochloric acid to form 5-bromo-6-cyclopropyl-3-methylpyridine-2-carboxylic acid." ] }

CAS RN

1356473-86-3

Molecular Formula

C11H9BrN2O3

Molecular Weight

297.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.